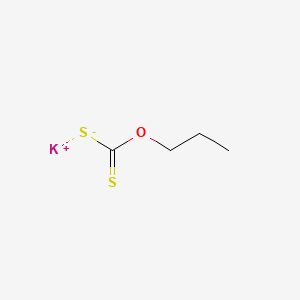Potassium propylxanthate
CAS No.: 2720-67-4
Cat. No.: VC4134555
Molecular Formula: C4H8KOS2
Molecular Weight: 175.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2720-67-4 |
|---|---|
| Molecular Formula | C4H8KOS2 |
| Molecular Weight | 175.3 g/mol |
| IUPAC Name | potassium;propoxymethanedithioate |
| Standard InChI | InChI=1S/C4H8OS2.K/c1-2-3-5-4(6)7;/h2-3H2,1H3,(H,6,7); |
| Standard InChI Key | QPKCOVZLNZRCGY-UHFFFAOYSA-N |
| SMILES | CCCOC(=S)[S-].[K+] |
| Canonical SMILES | CCCOC(=S)S.[K] |
Introduction
Chemical Identity and Structural Properties
Molecular Composition and Physical Characteristics
Potassium propylxanthate is an organosulfur compound characterized by the dithiocarbonate functional group () bonded to a propyl chain and a potassium counterion. Its IUPAC name, potassium O-propyl dithiocarbonate, reflects this structure . Key physical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular weight | 174.32 g/mol | |
| Appearance | Yellow crystalline powder | |
| Purity (commercial) | ≥97.0% | |
| Storage conditions | <15°C in dark, dry environment | |
| Solubility | Highly soluble in water |
The compound’s stability is pH-dependent, with decomposition accelerating under alkaline conditions to yield propyl alcohol and carbon disulfide .
Spectroscopic and Computational Insights
Solid-state NMR studies reveal distinct chemical shift tensors for potassium propylxanthate and its decomposition products. The deshielding effect increases with sulfur atom count in the moiety (X, Y, Z = O, S), leading to larger chemical shift spans. For instance, the principal value decreases as oxygen replaces sulfur, a phenomenon validated by DFT calculations . These findings enable precise identification of surface-adsorbed species in mineral flotation systems.
Industrial and Scientific Applications
Mineral Flotation and Sulfide Ore Processing
In the mining industry, potassium propylxanthate acts as a collector in froth flotation, selectively binding to sulfide minerals like chalcopyrite () and sphalerite () . Key mechanisms include:
-
Hydrophobization: Adsorption onto mineral surfaces via thiol groups, rendering them water-repellent.
-
pH-Dependent Performance: Enhanced efficacy in alkaline slurries (pH 9–11), where competing hydroxide ions are minimized .
Comparative trials demonstrate its superiority over ethylxanthates in seawater flotation, achieving >85% copper recovery due to reduced ion interference .
Organic Synthesis and Polymer Chemistry
Potassium propylxanthate serves as a precursor in:
-
Dixanthogen synthesis: Oxidation with yields , a vulcanization accelerator .
-
Metal complexes: Coordination with transition metals (e.g., Cu, Ni) forms stable chelates for catalytic applications .
Reaction Pathways and Decomposition Dynamics
Hydrolysis and Oxidation
Under acidic conditions, hydrolysis proceeds as:
Oxidation with atmospheric oxygen produces dixanthogen:
Alkaline Decomposition
At pH >10, the compound degrades into propyl alcohol and carbon disulfide:
This reaction limits its utility in high-pH environments unless stabilizers like sodium sulfite are added .
Environmental Impact and Waste Management
Ecotoxicology
Aquatic toxicity studies indicate:
Disposal Methods
Regulated incineration at 1,200°C with scrubbers neutralizes and emissions .
Emerging Research Directions
Advanced Spectroscopic Techniques
Time-resolved Raman spectroscopy is probing real-time adsorption kinetics on pyrite (), revealing monolayer coverage within 30 seconds .
Green Chemistry Innovations
Ionic liquid-modified xanthates show promise in reducing dosages by 40% while maintaining recovery rates .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume